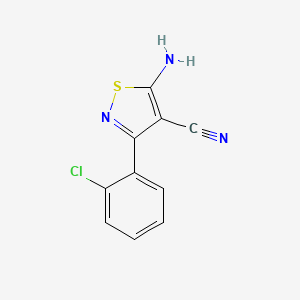

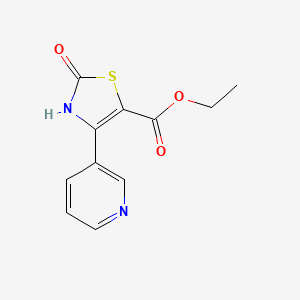

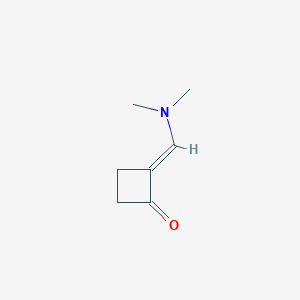

![molecular formula C24H23N3O5S B2509180 methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-50-5](/img/structure/B2509180.png)

methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thieno[2,3-c]pyridine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives has been reported in several studies. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was achieved through C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of similar compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involved starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods provide a foundation for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been characterized using various techniques, including X-ray crystallography, FTIR, and NMR spectroscopy. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the molecular structure . These techniques could be applied to determine the molecular structure of methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and to understand its conformation and stability.

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can participate in various chemical reactions. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides reacted with ortho-formylbenzoic acid to yield angular and linear isoindole diones . The reactivity of the compound of interest could be explored in similar condensation reactions, potentially leading to the formation of novel heterocyclic systems with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility, melting point, and stability . Additionally, the electronic properties, such as dipole moments and vibrational frequencies, can be studied using DFT calculations to predict the behavior of the compound in different environments . The compound's potential as a ligand in metal complexes has also been explored, which could be relevant for its applications in catalysis or material science .

科学的研究の応用

Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activity. The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems involves precursor compounds similar to "methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate". These compounds are synthesized from intermediates like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to tetrahydropyridothienopyrimidine derivatives. Such syntheses contribute to the development of new therapeutic agents with potential anti-inflammatory and anticancer properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalytic Applications

Research into the synthesis and characterization of bidentate P,N- and P,O-chelate ligands, involving ruthenium complexes of diphenylphosphino derivatives of carboxylic amides, showcases the catalytic potential of these compounds. The study investigates the reactivity of these ligands towards [RuCl2(PPh3)3], demonstrating their utility in catalysis and potential applications in organic synthesis and industrial processes (Gericke & Wagler, 2016).

Pharmacological Research

Compounds related to "methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" are synthesized for their potential pharmacological properties. For instance, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents, indicating the relevance of such compounds in drug discovery and development (Moloney, 2001).

特性

IUPAC Name |

methyl 3-(methylcarbamoyl)-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-25-22(29)20-18-12-13-27(24(30)31-2)14-19(18)33-23(20)26-21(28)15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJDPEBJLXIKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

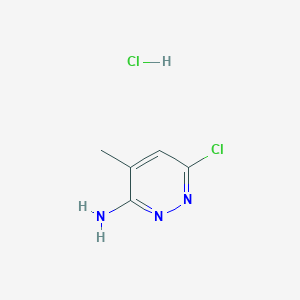

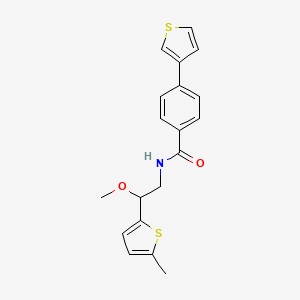

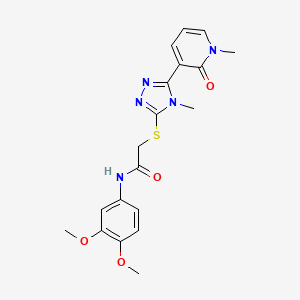

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

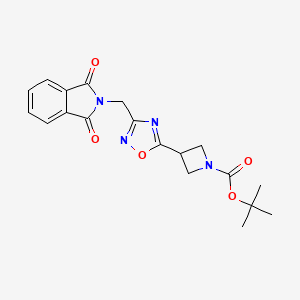

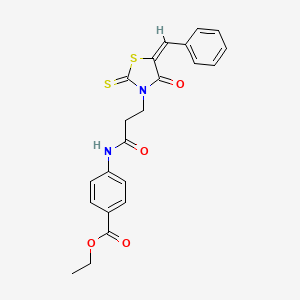

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

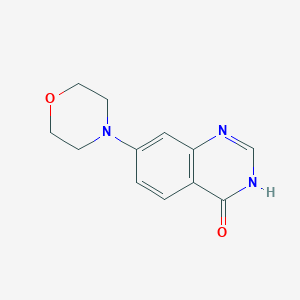

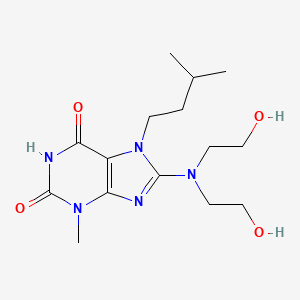

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)